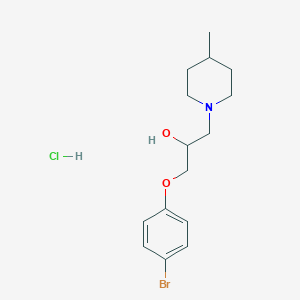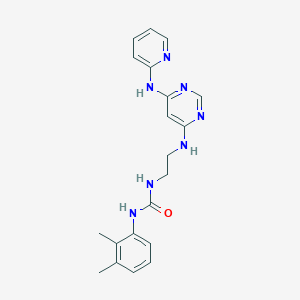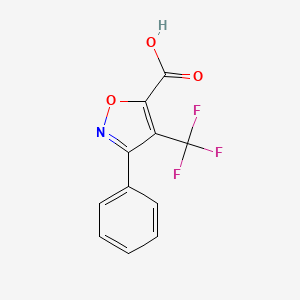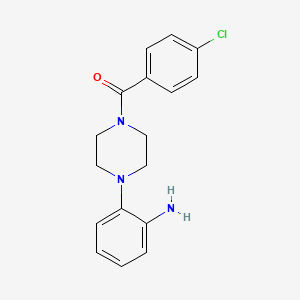
1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Mecanismo De Acción
1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and subsequent production of cyclic AMP (cAMP). Increased cAMP levels stimulate protein kinase A (PKA) activity, which leads to the phosphorylation of hormone-sensitive lipase (HSL) and perilipin, resulting in increased lipolysis.
Biochemical and Physiological Effects:
This compound has been shown to increase lipolysis in adipocytes, which leads to the release of free fatty acids into the bloodstream. It also improves glucose and lipid metabolism by increasing insulin sensitivity and decreasing plasma triglyceride levels. This compound has been shown to promote thermogenesis by increasing the expression of uncoupling protein 1 (UCP1) in brown adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a selective β3-adrenergic receptor agonist, which allows for the specific activation of this receptor without affecting other adrenergic receptors. This specificity is advantageous for studying the physiological and biochemical effects of β3-adrenergic receptor activation. However, this compound has a short half-life and may require frequent dosing in in vivo experiments.
Direcciones Futuras
For the study of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride include investigating its potential use in the treatment of obesity, diabetes, and other metabolic disorders. Further research is needed to elucidate the molecular mechanisms underlying the physiological and biochemical effects of this compound. Additionally, the development of more potent and selective β3-adrenergic receptor agonists may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves several steps. The first step is the reaction between 4-bromophenol and 3-(4-methylpiperidin-1-yl)propan-1-ol to form 1-(4-bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol. The second step involves the conversion of the intermediate product to its hydrochloride salt by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. It has been shown to increase lipolysis in adipocytes, improve glucose and lipid metabolism, and promote thermogenesis. This compound has also been investigated for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Propiedades
IUPAC Name |
1-(4-bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c1-12-6-8-17(9-7-12)10-14(18)11-19-15-4-2-13(16)3-5-15;/h2-5,12,14,18H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNMDWRPNCVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B2787885.png)
![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)
![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)
![1-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2787891.png)


![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2787894.png)

![1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2787898.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2787901.png)

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)

